The primary mechanism of action for 8-[3-(trifluoromethyl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its binding to σ1 receptors. [] This interaction is suggested to be highly specific, as evidenced by in vitro and in vivo blocking experiments using haloperidol, a known σ1 receptor antagonist. [] The precise downstream effects of this binding event, particularly concerning its application as a tumor imaging agent, require further investigation.
One crucial physical property highlighted in the literature is the low lipophilicity of 8-[3-(trifluoromethyl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane. [] This characteristic is deemed advantageous for its potential as a tumor imaging agent, likely due to its impact on pharmacokinetics and biodistribution.
The primary application of 8-[3-(trifluoromethyl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane, specifically its [(18)F]-labeled analog, lies in its potential as a tumor imaging agent. [] Preclinical studies utilizing small animal PET imaging in mouse tumor xenograft models demonstrated a high accumulation of the radiotracer in human carcinoma and melanoma. [] This accumulation was significantly reduced upon treatment with haloperidol, indicating specific binding of the compound to σ1 receptors within the tumor environment. []
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4